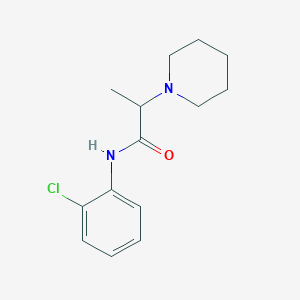
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide, commonly known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 284.82 g/mol. This compound has been shown to have several beneficial effects on the human body, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of the tooth enamel. CPP-ACP also helps to inhibit the growth of bacteria that cause tooth decay by disrupting their cell walls and preventing their attachment to the tooth surface.
Biochemical and Physiological Effects
CPP-ACP has been shown to have several biochemical and physiological effects on the human body. In addition to its dental applications, CPP-ACP has been studied for its potential use in treating osteoporosis, as it can increase bone density and prevent bone loss. CPP-ACP has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-ACP has several advantages for use in lab experiments, including its ease of synthesis and its ability to effectively transport drugs to specific target sites in the body. However, CPP-ACP also has some limitations, including its low stability in acidic environments and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on CPP-ACP. One area of interest is the development of new drug delivery systems using CPP-ACP, as this compound has shown great promise in effectively transporting drugs to specific target sites in the body. Another area of interest is the development of new dental treatments using CPP-ACP, as this compound has been shown to have significant effects on preventing and treating dental caries. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in other fields of scientific research.
Métodos De Síntesis
CPP-ACP can be synthesized using several methods, with the most common method being the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile. The resulting product is then purified using recrystallization techniques. Other methods include the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionamide and the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile and subsequent hydrolysis.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CPP-ACP is in the field of dentistry. CPP-ACP has been shown to have a significant effect on preventing and treating dental caries, as it can remineralize the tooth enamel and inhibit the growth of bacteria that cause tooth decay. CPP-ACP has also been studied for its potential use as a drug delivery system, as it can effectively transport drugs to specific target sites in the body.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(17-9-5-2-6-10-17)14(18)16-13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSXXDGTZMFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

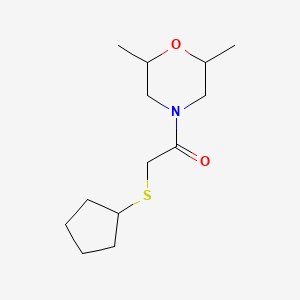
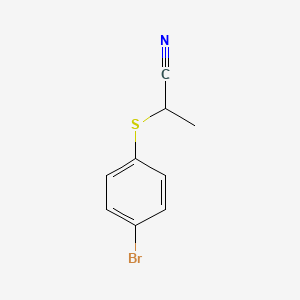
![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
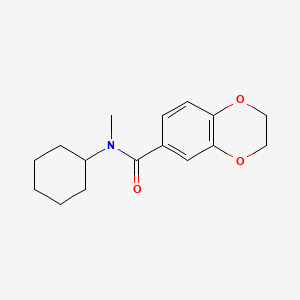
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
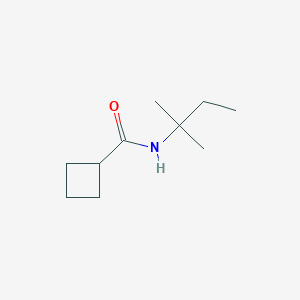
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
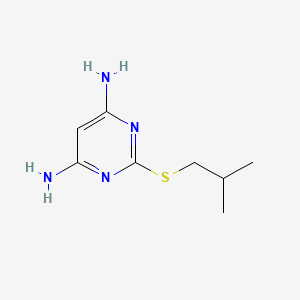
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
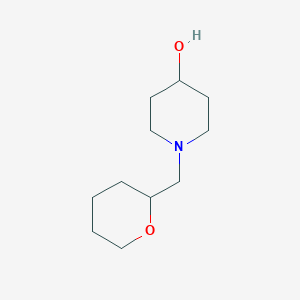
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)